molecular formula C8H5ClN4O B13922452 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde

1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde

Cat. No.: B13922452
M. Wt: 208.60 g/mol
InChI Key: AWAHXTIVLHEBGR-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde is an organic compound that belongs to the class of heterocyclic compounds It contains both pyridazine and imidazole rings, which are known for their significant roles in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde typically involves the reaction of 6-chloropyridazine with imidazole-4-carboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxylic acid.

    Reduction: 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-3-pyridazinyl)-4-piperidinecarboxamide
  • Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
  • 1-(6-Chloro-3-pyridazinyl)-4-piperidinol

Uniqueness

1-(6-Chloro-3-pyridazinyl)-1H-imidazole-4-carboxaldehyde is unique due to its specific combination of pyridazine and imidazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H5ClN4O

Molecular Weight

208.60 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)imidazole-4-carbaldehyde

InChI

InChI=1S/C8H5ClN4O/c9-7-1-2-8(12-11-7)13-3-6(4-14)10-5-13/h1-5H

InChI Key

AWAHXTIVLHEBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1N2C=C(N=C2)C=O)Cl

Origin of Product

United States

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